Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, along with an ethyl ester functional group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the cyano and trifluoromethyl groups. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:
Ethyl 6-bromo-3-cyano-2-methylphenylacetate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 6-chloro-3-cyano-2-(trifluoromethyl)phenylacetate: Substitution of bromine with chlorine can affect reactivity and stability.
Ethyl 6-bromo-3-amino-2-(trifluoromethyl)phenylacetate:
Properties
IUPAC Name |
ethyl 2-[6-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-9(13)4-3-7(6-17)11(8)12(14,15)16/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLVVBTNPZHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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